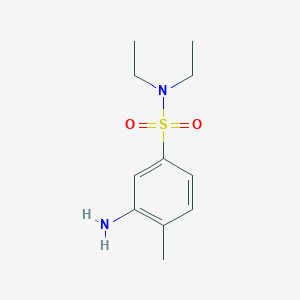

3-amino-N,N-diethyl-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

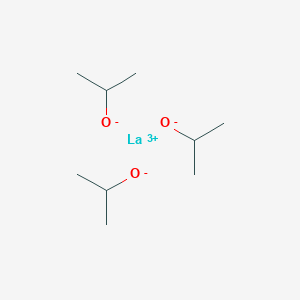

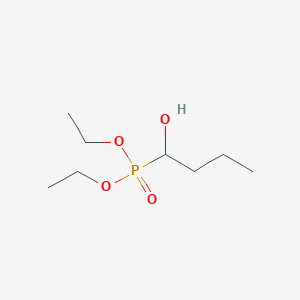

The compound 3-amino-N,N-diethyl-4-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a benzene ring bonded to a sulfonamide group. This particular derivative includes additional amino and methyl groups, as well as diethyl substituents, which may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of amino-benzenesulfonamide derivatives can be achieved through various methods, including the N-alkylation of aminobenzenesulfonamides with alcohols. This process can be catalyzed by transition metals, such as iridium, and allows for the introduction of different alkyl groups into the sulfonamide structure . This method is highly efficient and can be used to recognize different types of amino groups in complex molecules.

Molecular Structure Analysis

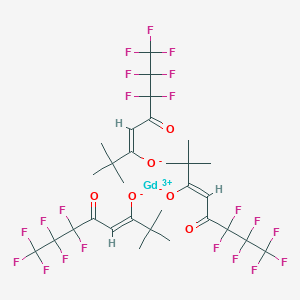

The molecular structure of benzenesulfonamide derivatives can be studied using techniques such as X-ray crystallography. For instance, the crystal structure of a copper(II) complex with 3-aminobenzenesulfonate ligands has been analyzed, revealing a distorted octahedral geometry around the copper center . Although this complex does not directly represent the free sulfonamide, it provides insight into how the sulfonamide group can coordinate to metal centers.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including the inhibition of enzymes like carbonic anhydrase (CA). Some derivatives have been found to selectively inhibit certain CA isoforms, which is significant for their potential anticonvulsant activity . The differences in the active sites of the enzymes can modulate the affinity of the inhibitors, which is crucial for designing selective therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of different substituents can affect the water solubility of the compounds, which is an important factor for their pharmacological properties. Poor water solubility can necessitate the use of specific formulations for drug delivery . Additionally, the presence of certain functional groups can enhance the inhibitory effect on biological pathways, such as the HIF-1 pathway in cancer therapy .

Scientific Research Applications

Anti-HIV Activity

Research has synthesized derivatives of benzenesulfonamide, including compounds structurally similar to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide, for potential anti-HIV applications. Some derivatives demonstrated moderate anti-HIV-1 activity, highlighting the potential of such compounds in therapeutic development (Brzozowski & Sa̧czewski, 2007).

Anticancer Properties

Another study focused on the synthesis of a novel compound structurally related to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide. The compound exhibited interesting structural characteristics and was explored for its anticancer properties, indicating the diverse therapeutic potential of benzenesulfonamide derivatives (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

Molecular and Crystallographic Characterization

A range of studies have concentrated on the synthesis and crystallographic characterization of benzenesulfonamide derivatives. These studies offer insights into the molecular structures and potential for designing novel compounds based on the benzenesulfonamide framework (Stenfors & Ngassa, 2020), (Alaşalvar et al., 2018).

Anti-inflammatory Activity

Compounds related to 3-amino-N,N-diethyl-4-methylbenzenesulfonamide have been evaluated for their anti-inflammatory properties. The incorporation of the benzenesulfonamide pharmacophore into certain compounds has been shown to maintain anti-inflammatory activity, presenting a potential for developing new anti-inflammatory agents (Mahdi, 2008).

Antimicrobial and Enzyme Inhibition

Benzenesulfonamide derivatives have been tested for antimicrobial activity against various bacterial strains and shown to be potent antibacterial agents. Furthermore, some derivatives demonstrated the ability to inhibit certain enzymes, indicating their potential as therapeutic agents for various diseases (Abbasi et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-amino-N,N-diethyl-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPZZPGQCSFZLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407317 |

Source

|

| Record name | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

CAS RN |

17354-60-8 |

Source

|

| Record name | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)